molecular formula C26H23N7O3 B12418138 4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide

4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide

Cat. No.: B12418138
M. Wt: 485.5 g/mol
InChI Key: XZAATUBTUPPERZ-IMYOTQDBSA-N
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Description

4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide is a complex organic compound that features a unique structure combining multiple functional groups. This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and material science due to its structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide involves multiple steps, including cyclocondensation, cycloaddition, and oxidative cyclization reactions. The starting materials typically include readily available chemicals such as substituted benzamides, pyridines, and pyrazines . The reaction conditions often involve the use of catalysts, such as transition metals, and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of 4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects . The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide is unique due to its specific combination of functional groups and isotopic labeling. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C26H23N7O3

Molecular Weight

485.5 g/mol

IUPAC Name

4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide

InChI

InChI=1S/C26H23N7O3/c1-2-6-21(35)29-14-5-7-19(34)25-32-22(23-24(27)30-15-16-33(23)25)17-9-11-18(12-10-17)26(36)31-20-8-3-4-13-28-20/h3-4,8-13,15-16H,5,7,14H2,1H3,(H2,27,30)(H,29,35)(H,28,31,36)/i3D,4D,8D,13D

InChI Key

XZAATUBTUPPERZ-IMYOTQDBSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=CC=C(C=C2)C3=C4C(=NC=CN4C(=N3)C(=O)CCCNC(=O)C#CC)N)[2H])[2H]

Canonical SMILES

CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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